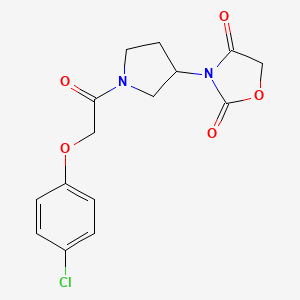
3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are influenced by steric factors. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by the specific substituents on the pyrrolidine ring. These properties can be modified to obtain the best ADME/Tox results for drug candidates .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds, like oxazepane-4, 7-dione and azetidin-2-one, derived from 2-chloro-1,8-naphthyridine-3-carbaldyhyde. These compounds showed significant antibacterial activity (Fayyadh, 2018).
Molecular and Crystal Structure Analysis
The compound has been involved in studies to determine the molecular and crystal structure of related chemical entities, which is crucial for understanding their physical and chemical properties (Ratajczak-Sitarz et al., 1990).
Biological Activities
Antibacterial Activity
Derivatives of this compound have shown promise in antibacterial applications, indicating its potential in the development of new antibiotics (Fayyadh, 2018).
Antifungal Activity
The synthesis and evaluation of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, derived from this compound, have demonstrated antifungal properties (Ibrahim et al., 2008).
Antioxidant Properties
Research has shown that derivatives of this compound can exhibit antioxidant properties, which are important in combating oxidative stress-related diseases (Gouda, 2012).
Anticonvulsant Properties
Studies have demonstrated the anticonvulsant properties of derivatives of this compound, suggesting its potential use in the treatment of epilepsy (Obniska et al., 2005).
Chemical Reactions and Transformations
Ring Opening Reactions
The compound has been used in ring opening reactions to form various structurally diverse derivatives, which have potential applications in medicinal chemistry (Šafár̆ et al., 2000).
Cyclization Reactions
Cyclization reactions involving this compound have led to the formation of oxazolidines and thiazolidines, which are important in synthesizing biologically active molecules (Badr et al., 1981).
Reactions with Aromatic Amines
The compound has been used in reactions with aromatic amines to form 3-arylamino derivatives, contributing to the development of new pharmacologically active compounds (Armisheva et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5/c16-10-1-3-12(4-2-10)22-8-13(19)17-6-5-11(7-17)18-14(20)9-23-15(18)21/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYMCFDVUKQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

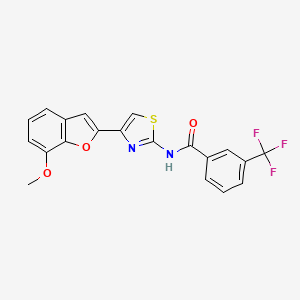

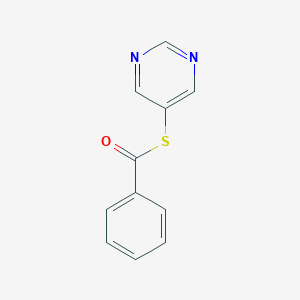
![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)
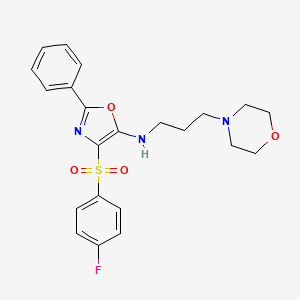
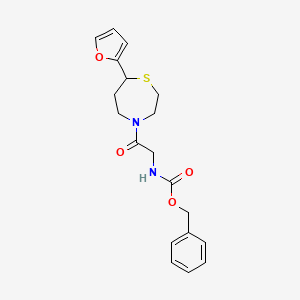
![5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2635406.png)
![2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide](/img/structure/B2635407.png)
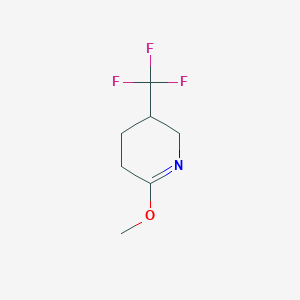
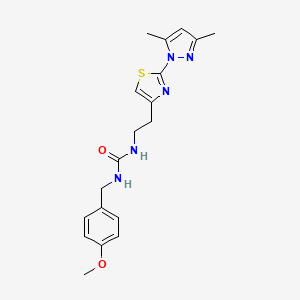
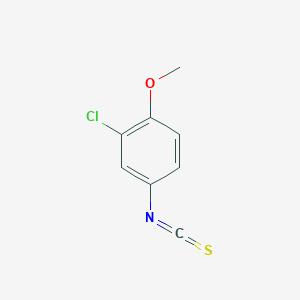
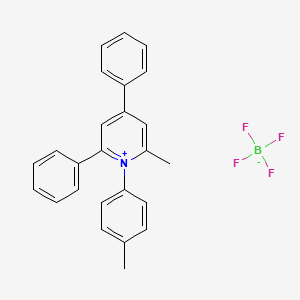
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2635419.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-(2-hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2635420.png)